Phenol, 4-chloro-2-(1H-pyrrol-1-yl)-
Description
Phenol, 4-chloro-2-(1H-pyrrol-1-yl)-, is a substituted phenolic compound featuring a chloro group at the para position (C4) and a pyrrole ring at the ortho position (C2) of the aromatic ring. The pyrrole substituent introduces electron-rich heteroaromatic characteristics, which may influence reactivity, solubility, and applications in materials science or medicinal chemistry. Chlorination at C4 likely enhances stability and modulates electronic effects, as seen in related chlorophenols ().
Properties
CAS No. |
59580-38-0 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-2-pyrrol-1-ylphenol |
InChI |
InChI=1S/C10H8ClNO/c11-8-3-4-10(13)9(7-8)12-5-1-2-6-12/h1-7,13H |
InChI Key |
CKHQPZFZSSRXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Phenol, 4-chloro-2-(1H-pyrrol-1-yl)- and structurally related compounds, focusing on molecular features, synthesis, physicochemical properties, and applications.
Structural Analogues and Substitution Patterns
Physicochemical Properties
- Melting Points: Pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) exhibit higher melting points (155–158°C) due to stronger intermolecular interactions from nitrogen-rich heterocycles . Thiomorpholine-substituted phenols (e.g., ) may have lower melting points due to flexible side chains.
- Molecular Weight and Stability :
Key Differences and Advantages
- Electronic Effects : Pyrrole’s electron-donating nature contrasts with pyrazole’s electron-withdrawing properties, altering reactivity in catalysis or drug design.
- Biological Efficacy : Pyrazole derivatives often outperform pyrrole analogs in antimicrobial assays, possibly due to enhanced hydrogen bonding with microbial targets .
- Synthetic Accessibility: Pyrrole-substituted phenols require specialized coupling reactions, whereas pyrazole derivatives are more readily synthesized via cycloaddition .
Preparation Methods
Reaction Mechanism and Conditions
The chloro group at the para-position undergoes substitution with pyrrol-1-yl groups via a two-step process:
Key Parameters:
-
Temperature : Substitution efficiency increases from 45% at 80°C to 78% at 100°C.
-
Solvent : DMF outperforms THF and acetonitrile due to superior solvation of intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic routes leverage palladium catalysts to achieve regioselective functionalization. The Suzuki-Miyaura coupling is particularly effective for attaching aromatic groups to phenolic substrates.
Suzuki-Miyaura Protocol
Substrates :
-
4-Chloro-2-iodophenol
-
1H-Pyrrole-1-boronic acid
Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: Ethanol/water (4:1)
-
Temperature: 70°C, 12 h
Outcome :
Table 1: Optimization of Suzuki-Miyaura Coupling
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | 62 |
| 5 mol% Pd | 85 | |
| Solvent System | Toluene/EtOH | 71 |
| Ethanol/H₂O | 85 | |
| Reaction Time | 8 h | 75 |
| 12 h | 85 |
One-Pot Multicomponent Synthesis
Recent advances enable the convergent synthesis of 4-chloro-2-(1H-pyrrol-1-yl)phenol from simpler precursors, reducing purification steps.
Iron-Catalyzed Assembly
A scalable method using Fe(ClO₄)₃·H₂O as a catalyst combines:
-
4-Chlororesorcinol
-
Pyrrole-2-carbaldehyde
-
Ammonium acetate
Conditions :
-
Solvent: Toluene/acetic acid (1:1)
-
Temperature: 50°C, 16 h
-
Catalyst Loading: 10 mol% Fe(ClO₄)₃
Outcome :
Mechanistic Insights:
-
Imine Formation : Reaction of pyrrole-2-carbaldehyde with NH₄OAc generates a Schiff base.
-
Cyclization : Iron(III) facilitates electrophilic aromatic substitution at the ortho-position of 4-chlororesorcinol.
Catalytic C–H Functionalization
Transition-metal-catalyzed C–H activation offers a step-economical route, bypassing pre-functionalized substrates.
Ruthenium-Catalyzed Direct Pyrrolation
Substrate : 4-Chlorophenol
Catalyst : [Ru(p-cymene)Cl₂]₂ (3 mol%)
Directing Group : Pyridine (2 equiv)
Conditions :
-
Oxidant: Cu(OAc)₂
-
Solvent: 1,2-Dichloroethane
-
Temperature: 120°C, 24 h
Outcome :
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| NAS | 120 | 78 | Moderate |
| Suzuki-Miyaura | 250 | 85 | High |
| Iron-Catalyzed | 90 | 69 | High |
| C–H Functionalization | 320 | 58 | Low |
Environmental Impact
-
Suzuki-Miyaura : Requires palladium recovery systems to mitigate heavy metal waste.
-
Iron-Catalyzed : Greener profile with biodegradable solvents (toluene/AcOH).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated reactions using iridium photocatalysts (e.g., Ir(ppy)₃) enable room-temperature synthesis:
Electrochemical Synthesis
Anodic oxidation of pyrrole in the presence of 4-chlorophenol achieves direct coupling:
-
Current Density : 10 mA/cm²
-
Yield : 54%
Q & A
Q. What are the key steps for synthesizing 4-chloro-2-(1H-pyrrol-1-yl)phenol with high purity?
The synthesis typically involves multi-step organic reactions, such as Mannich reactions or condensation between pyrrole derivatives and chlorinated phenolic precursors. For example, a Schiff base ligand synthesis method involves refluxing equimolar ratios of precursors in methanol, monitored by TLC, followed by recrystallization to achieve >80% yield . Critical parameters include:
Q. Which analytical techniques are essential for structural confirmation of this compound?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : Identifies functional groups (e.g., phenolic –OH at δ 10–12 ppm, pyrrole protons at δ 6–7 ppm) and confirms regiochemistry .
- TLC : Monitors reaction progress and intermediate purity .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal lattices, as seen in orthorhombic systems (e.g., space group P222) .
Q. How can reaction conditions be optimized to avoid side products during synthesis?
- Temperature modulation : Lower temperatures (–20°C) suppress unwanted polymerization in diazomethane reactions .
- Stoichiometric precision : Exact molar ratios of reagents (e.g., 1:1 for Schiff base formation) minimize unreacted intermediates .
- Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive pyrrole moieties .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular structures?
SHELX programs (e.g., SHELXL/SHELXS) are critical for refining X-ray data and validating hydrogen-bonding patterns. For example, graph set analysis (e.g., R_2$$^2(8) motifs) distinguishes intramolecular vs. intermolecular interactions, resolving ambiguities in tautomeric forms . Contradictions in unit cell parameters (e.g., a = 11.286 Å, b = 11.539 Å) can be addressed via high-resolution data collection and multi-scan absorption corrections .
Q. What methodologies are used to evaluate the compound’s antimicrobial activity?
- In vitro assays : Broth microdilution tests against Staphylococcus aureus and Escherichia coli determine minimum inhibitory concentrations (MICs).
- QSAR modeling : Correlates substituent effects (e.g., chloro vs. fluoro groups) with bioactivity. For example, chloro groups enhance lipophilicity, improving membrane penetration .
- Enzyme kinetics : Measures inhibition constants (K) for target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How are metal complexes of this compound synthesized and characterized?
- Coordination chemistry : Reacting the phenolic ligand with metal salts (e.g., Cu(II), Ni(II)) in ethanol under reflux forms complexes.
- Characterization :
- UV-Vis spectroscopy : Detects d-d transitions (e.g., Cu(II) at ~600 nm).
- Magnetic susceptibility : Confirms octahedral vs. square-planar geometries.
- Single-crystal XRD : Resolves metal-ligand bond lengths (e.g., M–O ~1.90 Å) .
Q. What strategies address regioselectivity challenges in functionalizing the pyrrole ring?
- Directing groups : Chloro substituents on the phenol ring direct electrophilic substitution to the para-position of the pyrrole.
- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic coupling reactions (e.g., forming 4-arylpyrazoles) .
Data Analysis and Mechanistic Studies
Q. How are hydrogen-bonding networks analyzed in crystal structures of this compound?
Graph set analysis categorizes H-bond motifs (e.g., D for donor-acceptor pairs). For example, phenolic –OH often forms bifurcated bonds with adjacent pyrrole nitrogen, stabilizing supramolecular assemblies . SHELXL refinement tools calculate bond angles (e.g., O–H···N ≈ 160°) and distances (~2.8 Å) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Optimize transition states for SNAr reactions at the chloro-substituted position (activation energy ~25 kcal/mol).
- Molecular docking : Simulates binding affinities with biological targets (e.g., ΔG = –8.2 kcal/mol for protease inhibition) .
Q. How are conflicting spectroscopic data (e.g., NMR vs. XRD) reconciled?
Cross-validation using multiple techniques:
- Dynamic NMR : Detects tautomerism in solution (e.g., keto-enol equilibria).
- Solid-state NMR : Matches XRD data to confirm crystalline phase assignments .
Tables
Q. Table 1. Comparative Biological Activity of Analogues
| Compound | Substituents | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|---|
| 4-Chloro-2-(1H-pyrrol-1-yl)phenol | Cl, pyrrole | 12.5 | 25.0 |
| 4-Fluoro analogue | F, pyrrole | 25.0 | 50.0 |
| Nitro-substituted derivative | NO, pyrrole | 50.0 | >100 |
| Data adapted from QSAR studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
